1,4-Dimethyl-3-(trichloromethyl)-2-oxabicyclo[2.2.2]oct-5-ene
CAS No.: 919170-65-3
Cat. No.: VC16919621
Molecular Formula: C10H13Cl3O
Molecular Weight: 255.6 g/mol
* For research use only. Not for human or veterinary use.
![1,4-Dimethyl-3-(trichloromethyl)-2-oxabicyclo[2.2.2]oct-5-ene - 919170-65-3](/images/structure/VC16919621.png)
Specification
CAS No. | 919170-65-3 |
---|---|
Molecular Formula | C10H13Cl3O |
Molecular Weight | 255.6 g/mol |
IUPAC Name | 1,4-dimethyl-3-(trichloromethyl)-2-oxabicyclo[2.2.2]oct-5-ene |
Standard InChI | InChI=1S/C10H13Cl3O/c1-8-3-5-9(2,6-4-8)14-7(8)10(11,12)13/h3,5,7H,4,6H2,1-2H3 |
Standard InChI Key | OTNHMLKZKUMJHD-UHFFFAOYSA-N |
Canonical SMILES | CC12CCC(C=C1)(OC2C(Cl)(Cl)Cl)C |
Introduction
Nomenclature and Structural Identification
1,4-Dimethyl-3-(trichloromethyl)-2-oxabicyclo[2.2.2]oct-5-ene is systematically named according to IUPAC guidelines, emphasizing its bicyclic framework and substituents. The "2-oxabicyclo[2.2.2]oct-5-ene" core denotes an oxygen-containing bridged bicyclic system with three two-carbon bridges. The substituents include methyl groups at positions 1 and 4 and a trichloromethyl group at position 3 . Its CAS registry number, 919170-65-3, serves as a unique identifier for regulatory and database purposes .
The compound’s International Union of Pure and Applied Chemistry (IUPAC) names in German and French further clarify its structure:
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German: 1,4-Dimethyl-3-(trichlormethyl)-2-oxabicyclo[2.2.2]oct-5-en
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French: 1,4-Diméthyl-3-(trichlorométhyl)-2-oxabicyclo[2.2.2]oct-5-ène .
Molecular Properties and Stereochemical Considerations
The molecular formula C₁₀H₁₃Cl₃O corresponds to an average mass of 255.563 g/mol and a monoisotopic mass of 254.003198 g/mol . The bicyclo[2.2.2]octene skeleton imposes significant steric constraints, with the oxabridge (2-oxa) introducing polarity to the otherwise hydrocarbon-dominated structure. The trichloromethyl (-CCl₃) group at position 3 contributes to both molecular weight and potential reactivity, while methyl groups at positions 1 and 4 enhance hydrophobicity.
Physicochemical Characteristics
Property | Inference/Data | Source |
---|---|---|
Molecular Weight | 255.563 g/mol | |
Polarity | Moderate (due to oxabridge) | — |
LogP | Estimated ≥3 (hydrophobic) | — |
Stability | Likely stable at RT | — |
The absence of conjugated π-systems suggests limited UV-Vis absorbance in the visible range, making it unsuitable for optoelectronic applications without modification.
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